Methyl 3-amino-4-(tert-butyl)benzoate
Overview
Description
Methyl 3-amino-4-(tert-butyl)benzoate is an organic compound with the molecular formula C12H17NO2. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-(tert-butyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-4-(tert-butyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-(tert-butyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 3-amino-4-(tert-butyl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a building block for bioactive molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-(tert-butyl)benzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with cellular pathways .
Comparison with Similar Compounds
Methyl 3-amino-4-methylbenzoate: Similar structure but with a methyl group instead of a tert-butyl group.
Methyl 4-tert-butylbenzoate: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness: Methyl 3-amino-4-(tert-butyl)benzoate is unique due to the presence of both the amino and tert-butyl groups, which confer distinct reactivity and stability. This combination makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl 3-amino-4-tert-butylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)9-6-5-8(7-10(9)13)11(14)15-4/h5-7H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKXSCHMXBZLGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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